

In-Depth Technical Guide: Solubility of 4-(Cyanoacetyl)morpholine in Organic Solvents

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Compound of Interest

Compound Name: 4-(Cyanoacetyl)morpholine

Cat. No.: B079948

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanoacetyl)morpholine is a chemical compound of interest in medicinal chemistry and organic synthesis. The morpholine moiety is often considered a "privileged structure" in drug discovery, as its incorporation into molecules can enhance their pharmacokinetic and physicochemical properties. Understanding the solubility of **4-(cyanoacetyl)morpholine** in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development processes. This guide provides a comprehensive overview of the available data on its solubility, detailed experimental protocols for solubility determination, and the broader context of its relevance in pharmaceutical research.

Physicochemical Properties of 4-(Cyanoacetyl)morpholine

A summary of the key physicochemical properties of **4-(cyanoacetyl)morpholine** is presented in Table 1. This data is essential for understanding its behavior in different solvent systems.

Property	Value
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂
Molecular Weight	154.17 g/mol
Melting Point	87 °C
Appearance	Pale brown powder
CAS Number	15029-32-0

Solubility Profile of 4-(Cyanoacetyl)morpholine

As of the latest literature review, specific quantitative solubility data for **4-(cyanoacetyl)morpholine** in a range of common organic solvents is not extensively published. However, based on its chemical structure—a polar morpholine ring and a cyanoacetyl group—a qualitative solubility profile can be inferred. The presence of polar functional groups suggests that it will be more soluble in polar organic solvents. Table 2 provides an estimated qualitative solubility profile.

Solvent	Dielectric Constant (at 20°C)	Expected Qualitative Solubility
Dimethyl Sulfoxide (DMSO)	47.2	Highly Soluble
N,N-Dimethylformamide (DMF)	36.7	Soluble
Acetonitrile	37.5	Soluble
Methanol	32.7	Soluble
Ethanol	24.5	Moderately Soluble
Acetone	20.7	Moderately Soluble
Dichloromethane (DCM)	9.1	Slightly Soluble
Ethyl Acetate	6.0	Slightly Soluble
Tetrahydrofuran (THF)	7.6	Slightly Soluble
Chloroform	4.8	Sparingly Soluble
Toluene	2.4	Insoluble
Hexane	1.9	Insoluble

Disclaimer: This qualitative solubility data is an estimation based on chemical principles and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols are recommended.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature to reach equilibrium.

Materials:

- **4-(Cyanoacetyl)morpholine**
- Selected organic solvent
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Calibrated analytical balance
- Volumetric flasks and pipettes

Procedure:

- **Preparation of a Saturated Solution:** Add an excess amount of **4-(cyanoacetyl)morpholine** to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
- **Equilibration:** Place the vial in a shaking incubator set at a constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the sample can be centrifuged.
- **Sample Withdrawal and Filtration:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any microscopic particles.

- **Quantification:** Dilute the filtered saturated solution to a suitable concentration for analysis. Quantify the concentration of the dissolved **4-(cyanoacetyl)morpholine** using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.
- **Calculation:** The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes in volatile solvents.

Objective: To determine the solubility of a compound by measuring the mass of the solute dissolved in a known mass or volume of the solvent.

Materials:

- **4-(Cyanoacetyl)morpholine**
- Volatile organic solvent
- Vials with screw caps
- Shaking incubator or orbital shaker
- Evaporating dish
- Oven or vacuum desiccator
- Calibrated analytical balance

Procedure:

- **Preparation of a Saturated Solution:** Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).
- **Phase Separation:** Separate the solid and liquid phases by allowing the solid to settle or by centrifugation.

- **Sample Withdrawal:** Carefully withdraw a known volume or mass of the clear supernatant.
- **Solvent Evaporation:** Transfer the aliquot to a pre-weighed evaporating dish. Carefully evaporate the solvent in an oven or vacuum desiccator at a temperature that does not cause decomposition of the solute.
- **Mass Determination:** Once the solvent is completely evaporated, weigh the evaporating dish containing the dried solute.
- **Calculation:** The solubility is calculated by dividing the mass of the dissolved solute by the volume or mass of the solvent used.

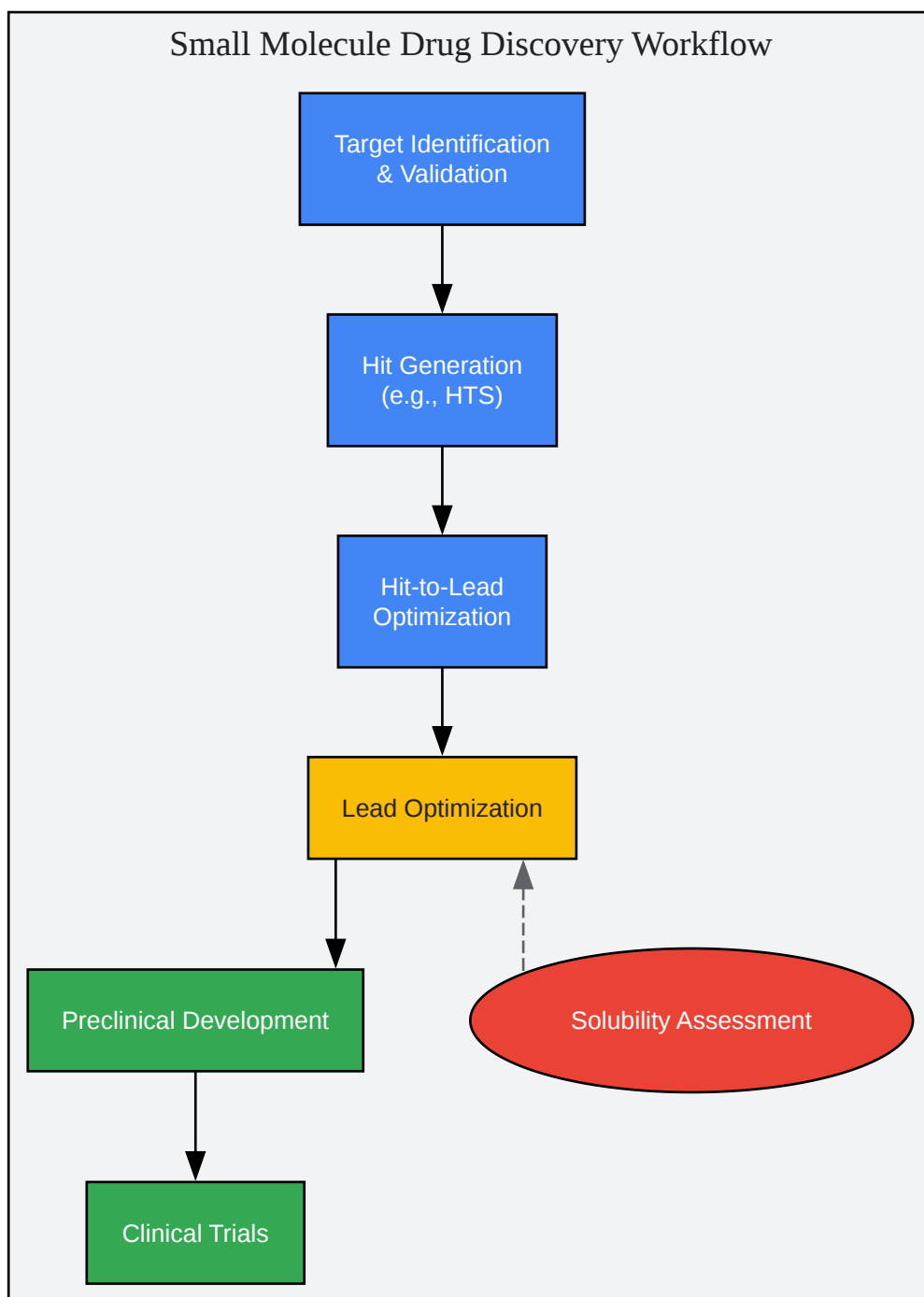
Role of the Morpholine Scaffold in Drug Discovery

The morpholine ring is a key structural motif in medicinal chemistry, often referred to as a "privileged scaffold." Its inclusion in drug candidates can confer several advantageous properties:

- **Improved Aqueous Solubility:** The polar ether and amine functionalities of the morpholine ring can enhance the water solubility of a drug molecule, which is often a critical factor for oral bioavailability.
- **Favorable Pharmacokinetic Profile:** Morpholine-containing compounds often exhibit improved absorption, distribution, metabolism, and excretion (ADME) properties.
- **Metabolic Stability:** The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.
- **Receptor Interaction:** The morpholine group can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.

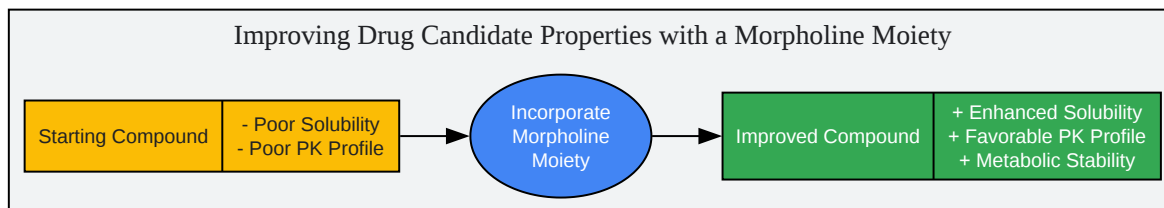
Visualizations

The following diagrams illustrate key concepts relevant to the use of compounds like **4-(cyanoacetyl)morpholine** in a drug development context.



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Caption: A typical workflow for small molecule drug discovery, highlighting the critical role of solubility assessment during lead optimization.



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Caption: Logical relationship illustrating how the incorporation of a morpholine moiety can enhance the properties of a drug candidate.

Conclusion

While quantitative solubility data for **4-(cyanoacetyl)morpholine** in organic solvents is not readily available in the public domain, this guide provides researchers with the necessary tools to determine this crucial parameter. The detailed experimental protocols for the shake-flask and gravimetric methods offer reliable means to generate in-house solubility data. Furthermore, understanding the role of the morpholine scaffold as a privileged structure in medicinal chemistry provides a valuable context for the application of **4-(cyanoacetyl)morpholine** and its derivatives in drug discovery and development. The provided visualizations aim to clarify the workflow and logical relationships pertinent to this field. It is recommended that researchers perform their own solubility studies to obtain precise data for their specific applications.

- To cite this document: BenchChem. [In-Depth Technical Guide: Solubility of 4-(Cyanoacetyl)morpholine in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079948#solubility-of-4-cyanoacetyl-morpholine-in-organic-solvents\]](https://www.benchchem.com/product/b079948#solubility-of-4-cyanoacetyl-morpholine-in-organic-solvents)

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